MS/MS Fragmentation Fingerprint
In a head-to-head ESI-MS/MS study of all N,N-dimethyl amino acids at 20 eV collision energy, N,N-dimethylphenylglycine (compound 13, the racemic form of the target) exhibited a unique CID fragmentation pattern distinguishing it from N,N-dimethylphenylalanine (14), N,N-dimethyltyrosine (15), and N,N-dimethyltryptophan (16). The [MH-HN(CH3)2]+ ion at m/z 135 from 13 fragmented via consecutive loss of two CO molecules to yield ions at m/z 107 and 79. Critically, compound 13 did NOT produce the m/z 46 product ion (retaining charge on the dimethylamine moiety) that was observed in all other aromatic dimethyl amino acids (14-16) . This differential fragmentation provides a definitive MS/MS fingerprint for distinguishing N,N-dimethylphenylglycine from its closest structural analogs in complex mixtures.
| Evidence Dimension | Diagnostic MS/MS product ion at m/z 46 |
|---|---|
| Target Compound Data | Absent (0% relative abundance for m/z 46 from [MH-HN(CH3)2]+ fragmentation) |
| Comparator Or Baseline | 14 (N,N-dimethylphenylalanine): present; 15 (N,N-dimethyltyrosine): present; 16 (N,N-dimethyltryptophan): present |
| Quantified Difference | Presence vs. complete absence of m/z 46 diagnostic ion; compound 13 shows unique sequential CO loss (m/z 135→107→79) not observed in 14-16 |
| Conditions | ESI-MS/MS, [M+H]+ precursor, collision energy 20 eV, Journal of Mass Spectrometry 2015, 50, 771-781 |
Why This Matters
This MS/MS fingerprint enables unambiguous identification and quantification of N,N-dimethylphenylglycine in the presence of isobaric or structurally similar N,N-dimethyl amino acids, critical for quality control in procurement and analytical method validation.
